3-Chloro-2,4,6-triphenylphenol
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Overview
Description
3-Chloro-2,4,6-triphenylphenol: is an organic compound with the molecular formula C24H17ClO It is a chlorinated derivative of triphenylphenol, characterized by the presence of a chlorine atom at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,6-triphenylphenol typically involves the chlorination of 2,4,6-triphenylphenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,6-triphenylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the phenolic group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dechlorinated phenols and modified phenolic compounds.
Scientific Research Applications
3-Chloro-2,4,6-triphenylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,6-triphenylphenol involves its interaction with specific molecular targets. The chlorine atom and phenolic group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2,4,6-Trichlorophenol: A chlorinated phenol with three chlorine atoms, known for its use as a pesticide and disinfectant.
2,4,6-Triphenylphenol: The non-chlorinated parent compound, used in organic synthesis and as a chemical intermediate.
3-Bromo-2,4,6-triphenylphenol: A brominated analog with similar structural properties.
Uniqueness: 3-Chloro-2,4,6-triphenylphenol is unique due to the specific positioning of the chlorine atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
6924-47-6 |
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Molecular Formula |
C24H17ClO |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-chloro-2,4,6-triphenylphenol |
InChI |
InChI=1S/C24H17ClO/c25-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(26)22(23)19-14-8-3-9-15-19/h1-16,26H |
InChI Key |
MPMXYZJXGPCSMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2O)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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